Product packaging for N-[(2S)oxiranylmethyl]acetamide(Cat. No.:CAS No. 183805-10-9)

N-[(2S)oxiranylmethyl]acetamide

Cat. No.: B169186
CAS No.: 183805-10-9
M. Wt: 115.13 g/mol
InChI Key: HBTVZPMDLRPWKZ-YFKPBYRVSA-N
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Description

Significance of Chiral Epoxides in Stereoselective Synthesis

Chiral epoxides are three-membered cyclic ethers that possess at least one stereocenter, rendering them optically active. These compounds are of immense significance in stereoselective synthesis, serving as versatile precursors to a wide array of enantiomerically pure molecules. nih.gov The inherent ring strain of the epoxide ring makes it highly susceptible to nucleophilic ring-opening reactions. nih.gov This reactivity, coupled with the defined stereochemistry of the epoxide, allows for the regio- and stereocontrolled introduction of two new functionalities, leading to the formation of complex chiral structures such as amino alcohols and diols. nih.gov

The ability to control the stereochemical outcome of reactions is a central goal in modern organic synthesis. Chiral epoxides provide a reliable and efficient means to transfer chirality from a relatively simple starting material to a more complex product. This is crucial in the synthesis of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. The development of catalytic asymmetric epoxidation methods, such as the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, has revolutionized access to enantiomerically enriched epoxides, further cementing their role as indispensable tools in the synthetic chemist's arsenal. researchgate.net

N-[(2S)oxiranylmethyl]acetamide as a Key Chiral Intermediate

This compound, with its specific (S)-configuration, is a prime example of a key chiral intermediate that has found significant application in the synthesis of important pharmaceutical agents. researchgate.net Its structure incorporates the reactive epoxide moiety, primed for nucleophilic attack, and an acetamide (B32628) group that can influence the reactivity and provide a handle for further functionalization.

A prominent example of its utility is in the industrial synthesis of the oxazolidinone antibiotic, linezolid (B1675486). researchgate.netderpharmachemica.comgoogle.com Linezolid is a critical drug for treating infections caused by multi-drug resistant Gram-positive bacteria. derpharmachemica.com In several synthetic routes to linezolid, this compound serves as a crucial chiral building block, with its epoxide ring being opened by an appropriate amine to construct the core structure of the antibiotic with the correct stereochemistry. derpharmachemica.comgoogle.com The use of this intermediate allows for a convergent and efficient synthesis, avoiding the need for lengthy and often low-yielding synthetic sequences. researchgate.net

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC NameN-[[(2S)-oxiran-2-yl]methyl]acetamide nih.gov
Molecular FormulaC5H9NO2 nih.gov
Molecular Weight115.13 g/mol nih.gov
CAS Number183805-10-9 nih.gov
AppearanceColorless liquid or solid (depending on purity) nih.gov
SolubilitySoluble in polar solvents like water and ethanol (B145695) nih.gov

Current Research Landscape and Future Trajectories

The current research landscape continues to highlight the importance of this compound and related chiral epoxides. A significant area of focus remains the development of novel and more efficient synthetic routes to oxazolidinone antibacterials and their analogues. nih.govnih.gov Researchers are exploring new catalysts and reaction conditions to improve yields, reduce costs, and enhance the sustainability of these processes. derpharmachemica.com

Beyond its established role in linezolid synthesis, derivatives of this compound are being investigated for a broader range of therapeutic applications. The acetamide moiety and the reactive epoxide offer opportunities for creating diverse molecular scaffolds. nih.govarchivepp.com For instance, acetamide derivatives have been explored as potential COX-II inhibitors for anti-inflammatory applications and have been incorporated into scaffolds with potential antiviral activity. archivepp.comnih.govgalaxypub.coelsevierpure.commdpi.comopenmedicinalchemistryjournal.comconicet.gov.ar

Future trajectories for research involving this compound are likely to follow several key paths:

Development of Novel Therapeutics: The core structure of this compound will continue to be a starting point for the design and synthesis of new drug candidates targeting a variety of diseases. Its proven success in the antibacterial field will likely inspire its use in the development of agents for other therapeutic areas.

Greener Synthetic Methodologies: There is a growing emphasis on developing more environmentally friendly chemical processes. Future research will likely focus on creating more atom-economical and catalytic methods for the synthesis and application of this compound, minimizing waste and the use of hazardous reagents.

Expansion of the Chiral Building Block Toolbox: While this compound is a valuable tool, the development of a wider range of structurally diverse chiral epoxides will be a continuing goal. This will provide chemists with more options to fine-tune the properties of the final products.

Application in Polymer Chemistry: The reactive epoxide group in this compound makes it a potential monomer for the creation of functional polymers. Research in this area could lead to the development of new materials with unique properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B169186 N-[(2S)oxiranylmethyl]acetamide CAS No. 183805-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(2S)-oxiran-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVZPMDLRPWKZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453297
Record name N-[(2S)oxiranylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183805-10-9
Record name N-[(2S)oxiranylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 2s Oxiranylmethyl Acetamide and Its Chiral Precursors

Stereoselective Epoxidation Routes to the (2S)-Oxiranylmethyl Moiety

The critical step in synthesizing N-[(2S)oxiranylmethyl]acetamide is the creation of the chiral epoxide ring with the correct (S)-configuration. Several powerful strategies have been developed to achieve this with high enantioselectivity.

Asymmetric Epoxidation Techniques

Asymmetric epoxidation reactions are a class of catalytic oxidations that convert prochiral alkenes into chiral epoxides in unequal amounts. wikipedia.org These methods are pivotal for establishing the stereocenter at the oxirane ring.

Prominent among these are the Sharpless, Jacobsen, and Shi epoxidations. wikipedia.org The Sharpless epoxidation , which utilizes a titanium-tartrate complex as a catalyst, is particularly effective for the epoxidation of allylic alcohols, offering high enantioselectivity. numberanalytics.comcatalysis.blog The reaction proceeds through the coordination of the allylic alcohol to the titanium center, followed by the transfer of an oxygen atom from an oxidant like tert-butyl hydroperoxide. numberanalytics.com

The Jacobsen epoxidation employs a manganese-salen complex and is effective for the epoxidation of unfunctionalized alkenes. numberanalytics.com The Shi epoxidation uses a chiral ketone as an organocatalyst with potassium peroxymonosulfate (B1194676) as the oxygen source. wikipedia.org The choice of catalyst and reaction conditions, including the solvent, temperature, and oxidant, significantly influences the enantioselectivity and yield of the epoxidation. numberanalytics.com

Recent advancements have focused on developing more environmentally benign and atom-economical methods, such as catalytic asymmetric epoxidation using hydrogen peroxide. numberanalytics.com

Chiral Pool Synthesis Approaches Utilizing Related Chiral Building Blocks

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of these "building blocks" to construct more complex chiral molecules, often preserving the original stereochemistry throughout the synthetic sequence. wikipedia.org Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of the (2S)-oxiranylmethyl moiety, precursors can be derived from compounds like (S)-glycidol or other related chiral epoxides. For instance, chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from renewable levoglucosenone. mdpi.comune.edu.au Historically, these compounds were prepared from glutamic acid in a multi-step process. mdpi.comune.edu.au The use of naturally derived starting materials like quinic acid has also been demonstrated in the synthesis of other complex chiral molecules. buchler-gmbh.com

This strategy is particularly advantageous when the target molecule shares a significant structural resemblance with an inexpensive, enantiopure natural product. wikipedia.org

Enzymatic Synthesis Strategies for Chiral Epoxides

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral epoxides. nih.gov Styrene (B11656) monooxygenases (SMOs) are a group of enzymes that can catalyze the epoxidation of alkenes to their corresponding chiral epoxides with excellent enantiopurity. nih.gov These enzymes operate under mild reaction conditions, which is a significant advantage. nih.gov

The chemo-enzymatic synthesis of chiral epoxides has also been developed, combining chemical and biological transformations. mdpi.com For example, a lipase-mediated Baeyer-Villiger oxidation has been employed in a synthetic pathway starting from levoglucosenone. mdpi.com While biocatalysis is a growing field, the large-scale availability of some enzymes can be a limitation, and chemical catalysis often remains the preferred method in industrial production. nih.gov

Construction of the Acetamide (B32628) Functionality

The final step in the synthesis of this compound involves the formation of the acetamide group. This is typically achieved through amidation reactions.

Amidation Reactions in the Synthesis of this compound

Amide bond formation is a fundamental reaction in organic synthesis. nih.gov The most common method for synthesizing N-aryl amides is the cross-coupling of amides with aryl halides. arabjchem.org However, these methods can require transition metal catalysts and harsh reaction conditions. arabjchem.org

Direct amidation between a carboxylic acid and an amine is a more atom-economical approach. organic-chemistry.org Various catalysts, including boron-derived catalysts, have been developed to facilitate this reaction under milder conditions. analis.com.my For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly active catalyst for direct amidation at room temperature. organic-chemistry.org Another approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts with an amine. nih.gov

Chemo-Enzymatic Methods for Amide Bond Formation in Analogous Compounds

Chemo-enzymatic methods provide a powerful strategy for amide bond formation, combining the selectivity of enzymes with the versatility of chemical reactions. csic.es These methods often allow for direct ligation of an unprotected amino acid with an amine, offering a more straightforward and atom-economical process compared to traditional chemical methods that require protecting groups and coupling reagents. nih.gov

One such approach involves the use of adenylating enzymes. nih.govresearchgate.net These enzymes can activate the carboxyl group of an amino acid, which is then susceptible to nucleophilic attack by an amine to form the amide bond. nih.gov While this method requires ATP for the initial activation, it demonstrates the potential for developing more efficient and sustainable amide bond formation strategies. nih.gov Lipases have also been utilized in cascade processes for amidation reactions. csic.es

Emerging Synthetic Techniques and Green Chemistry Principles

The synthesis of enantiomerically pure compounds like this compound is of paramount importance in the pharmaceutical industry. Traditional chemical syntheses often involve multiple steps, hazardous reagents, and challenging purifications. In contrast, emerging synthetic techniques, guided by the principles of green chemistry, offer more sustainable, efficient, and safer routes to such chiral molecules. bohrium.comresearchgate.net These modern approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and catalysts. researchgate.net Key advancements in this area include the use of biocatalysis, the implementation of continuous flow processes, and the adoption of environmentally benign solvent systems.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral building blocks due to the high selectivity (enantio- and regioselectivity) of enzymes. bohrium.comresearchgate.net These reactions are typically performed under mild conditions of temperature and pressure, reducing energy demands and the risk of side reactions. researchgate.net For the synthesis of this compound, the critical step is the formation of the chiral epoxide ring.

Enzymes such as monooxygenases, peroxidases, and epoxide hydrolases are particularly relevant. researchgate.netnih.gov For instance, styrene monooxygenase (SMO) systems have been successfully engineered and employed for the asymmetric epoxidation of various olefins, producing enantiopure epoxides with molecular oxygen as the sole oxidant. d-nb.info Research has shown that creating a fusion protein of the two-component SMO system can enhance catalytic efficiency by facilitating the transfer of the FAD cofactor, leading to higher reaction rates. d-nb.info

Another significant biocatalytic strategy is the kinetic resolution of racemic epoxides. Epoxide hydrolases (EHs) can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric purity. rug.nlrsc.org This method is highly effective for producing valuable chiral epoxides. The enantioselectivity of these enzymatic reactions can be further improved by using novel reaction media. For example, the use of ionic liquids as co-solvents in EH-catalyzed resolutions has been shown to increase enantioselectivity and overcome challenges related to the low solubility of epoxides in aqueous media. rsc.org

Chloroperoxidase (CPO) is another enzyme capable of producing chiral C3 building blocks, such as (R)-glycidol, a precursor closely related to the (S)-oxirane moiety of the target molecule. CPO-catalyzed enantioselective epoxidation of allyl alcohol has been reported to yield (R)-glycidol with an enantiomeric excess (ee) of 96.7%. nih.gov The use of imidazolium (B1220033) ionic liquids in small quantities was found to significantly enhance the reaction yield by improving substrate solubility and enzyme affinity. nih.gov

Table 1: Examples of Biocatalytic Synthesis of Chiral Epoxide Precursors
Enzyme SystemSubstrateProductEnantiomeric Excess (ee)Key FindingsReference
Chloroperoxidase (CPO)Allyl alcohol(R)-glycidol96.7%Use of ionic liquids enhanced yield and selectivity. nih.gov
Styrene Monooxygenase (Fus-SMO)Styrene(S)-Styrene oxide>99%Fusion protein design improved catalytic efficiency. Quantitative conversion achieved at preparative scale. d-nb.info
Epoxide Hydrolase (EH)Racemic epoxidesEnantioenriched epoxides and diolsHighIonic liquids like [bmim][N(Tf)2] and [bmim][PF6] improved enantioselectivity. rsc.org

Flow Chemistry

Continuous flow chemistry has gained significant traction as a green and efficient synthetic methodology. numberanalytics.com Performing reactions in microreactors or flow systems offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for highly exothermic or hazardous reactions. nih.gov This technology allows for the seamless integration of multiple reaction steps into a single, continuous process, often referred to as a "telescoped" synthesis, which minimizes manual handling and purification of intermediates. nih.govacs.org

For the synthesis of chiral epoxides, flow chemistry enables precise temperature control during epoxidation reactions, which can be crucial for achieving high selectivity. nih.govacs.org A telescoped continuous flow process has been reported for the enantioselective synthesis of chiral epoxy alcohols, which are valuable precursors for various pharmaceuticals. acs.orgacs.org This process involved an asymmetric allylboration followed by a selective epoxidation, demonstrating the potential of flow chemistry to produce enantioenriched intermediates efficiently and without the need for purification between steps. acs.org The integration of Sharpless epoxidation into flow systems is also an area of active research, aiming to improve the scalability and safety of this widely used reaction. numberanalytics.com

Table 2: Application of Flow Chemistry in Chiral Intermediate Synthesis
Reaction TypeKey Features of Flow ProcessExample ProductYieldEnantiomeric Excess (ee)Reference
Asymmetric Allylboration & EpoxidationTelescoped, two-step continuous process with immobilized organocatalyst.Chiral epoxy alcohol from 4-fluorobenzaldehyde90%92% acs.org
mCPBA-mediated EpoxidationSimple coil reactor with residence times of ~10 minutes at 85 °C.Epoxidized homoallylic alcohol≥90% conversionNot applicable (focus on conversion) nih.gov

Green Chemistry Principles in Practice

The application of green chemistry principles extends beyond the choice of catalyst or reactor type. The selection of solvents is a critical aspect, as solvents often constitute the largest mass component of a reaction and are a major source of waste. Traditional solvents are often volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. researchgate.net As seen in biocatalytic examples, ionic liquids can also serve as greener alternatives that enhance reaction performance. rsc.orgnih.gov

Another core principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net Biocatalytic and chemoenzymatic syntheses often excel in this regard, as they can provide direct and selective pathways to the desired product, reducing the need for protecting groups and subsequent deprotection steps, which generate significant waste. nih.govnih.gov Chemoenzymatic strategies, which combine the best of chemical and enzymatic synthesis, are particularly powerful for creating complex molecules with high efficiency and selectivity. uq.edu.aursc.org By designing synthetic routes that are inherently safer and more efficient, these emerging techniques are paving the way for the sustainable production of this compound and other valuable chiral pharmaceuticals.

Mechanistic Investigations and Reactivity Profiles of N 2s Oxiranylmethyl Acetamide

Epoxide Ring-Opening Reactions of the (2S)-Oxiranylmethyl Moiety

The epoxide ring of N-[(2S)oxiranylmethyl]acetamide is a potent electrophile, readily undergoing cleavage when treated with both basic and acidic reagents. These reactions are foundational in organic synthesis, particularly in the pharmaceutical industry for constructing complex molecules like beta-blockers.

Nucleophilic Ring Opening Under Basic Conditions

Under basic or neutral conditions, the ring-opening of the epoxide in this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The considerable ring strain of about 13 kcal/mol provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group. masterorganicchemistry.com Strong, reactive nucleophiles are generally required for this transformation to occur efficiently. masterorganicchemistry.com

Regioselectivity and Stereochemical Inversion (SN2 Mechanism)

The SN2 reaction is characterized by a backside attack of the nucleophile on one of the epoxide's carbon atoms. libretexts.org In the case of the asymmetrically substituted (2S)-oxiranylmethyl moiety, the nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com This regioselectivity is a hallmark of the SN2 pathway in epoxide opening. masterorganicchemistry.com

A crucial stereochemical outcome of this mechanism is the inversion of configuration at the carbon center that is attacked. masterorganicchemistry.com The nucleophile approaches from the side opposite to the C-O bond, leading to a "Walden inversion." This stereospecificity is critical in asymmetric synthesis, where controlling the stereochemistry of the product is paramount.

Reactivity with Specific Nucleophiles (e.g., Hydroxide (B78521), Alkoxides, Grignard Reagents, Amines)

A variety of strong nucleophiles can be employed to open the epoxide ring of this compound under basic conditions. masterorganicchemistry.com The choice of nucleophile determines the functional group that is introduced into the resulting molecule.

Hydroxide and Alkoxides: The reaction with hydroxide ions (OH⁻), typically from a source like sodium hydroxide in water, results in the formation of a 1,2-diol after an aqueous workup. libretexts.org Similarly, alkoxide nucleophiles (RO⁻) yield an ether and an alcohol functional group in the product. These reactions are classic examples of the SN2 pathway. masterorganicchemistry.com

Grignard Reagents: Grignard reagents (RMgX) are potent carbon-based nucleophiles that react with epoxides to form new carbon-carbon bonds. nih.gov The reaction with the (2S)-oxiranylmethyl moiety is expected to produce a secondary alcohol after protonation of the intermediate alkoxide. nih.gov The attack occurs at the less substituted carbon of the epoxide. nih.gov

Amines: Amines are common nucleophiles used in the ring-opening of epoxides. This reaction is a key step in the synthesis of many beta-blockers, a class of drugs used to manage cardiovascular conditions. jmedchem.com For instance, a chiral epoxide can react with an amine like isopropylamine (B41738) in a nucleophilic substitution reaction to form the core structure of beta-blockers such as propranolol. jmedchem.com This reaction proceeds with high regioselectivity, with the amine attacking the terminal carbon of the oxirane.

Table 1: Expected Products from Nucleophilic Ring-Opening of this compound under Basic Conditions (SN2)
NucleophileReagent ExampleProduct Structure after WorkupProduct Class
HydroxideNaOH, H₂ON-[(2S,3R)-2,3-dihydroxypropyl]acetamideDiol
AlkoxideNaOCH₃, CH₃OHN-[(2R)-2-hydroxy-3-methoxypropyl]acetamideEther Alcohol
Grignard ReagentCH₃MgBr, then H₃O⁺N-[(2R)-2-hydroxybutyl]acetamideSecondary Alcohol
Amine(CH₃)₂CHNH₂N-[(2R)-2-hydroxy-3-(isopropylamino)propyl]acetamideAmino Alcohol

Acid-Catalyzed Epoxide Ring Opening

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is altered. The reaction can proceed under much milder conditions compared to the base-catalyzed counterpart due to the activation of the epoxide by the acid. jmedchem.com Weaker nucleophiles, such as water or alcohols, which are ineffective under basic conditions, can successfully open the ring in an acidic medium. masterorganicchemistry.comucalgary.ca

The first step in this mechanism is the protonation of the epoxide oxygen by the acid, which creates a much better leaving group (a neutral alcohol) and makes the epoxide carbon atoms more electrophilic. ucalgary.ca

Regioselectivity and Stereochemical Aspects (SN1-like vs. SN2-like Character)

The regioselectivity of acid-catalyzed ring-opening is generally opposite to that observed under basic conditions. The incoming nucleophile preferentially attacks the more substituted carbon atom of the epoxide. libretexts.org This outcome is attributed to the fact that in the protonated epoxide, the C-O bond begins to break before the nucleophile attacks, leading to a transition state with significant carbocationic character. ucalgary.ca The more substituted carbon can better stabilize the developing positive charge. ucalgary.ca

Despite this SN1-like characteristic in terms of regioselectivity, the reaction still proceeds with inversion of configuration at the site of attack. ucalgary.ca The nucleophile performs a backside attack on the carbon-oxygen bond. This stereochemical outcome suggests that a full carbocation intermediate is not formed, and the reaction is best described as having a hybrid SN1/SN2 character. ucalgary.ca

Table 2: Regioselectivity of Epoxide Ring-Opening
ConditionMechanismSite of Nucleophilic AttackStereochemistry
Basic (e.g., RO⁻)SN2Less substituted carbonInversion of configuration
Acidic (e.g., H⁺, ROH)SN1-like/SN2-likeMore substituted carbonInversion of configuration
Influence of Protic and Lewis Acid Catalysts

Both protic acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., BF₃, SnCl₄) can catalyze the ring-opening of epoxides.

Protic Acids: Protic acids function by protonating the epoxide oxygen, as described above. This enhances the electrophilicity of the ring carbons and provides a good leaving group.

Lewis Acids: Lewis acids catalyze the reaction by coordinating to the lone pair of electrons on the epoxide oxygen. This coordination polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack. The regiochemical outcome is typically similar to that of protic acid catalysis, with the nucleophile attacking the more substituted carbon. The choice of Lewis acid can influence the reaction's efficiency and selectivity. nsf.gov

Kinetic and Thermodynamic Aspects of Epoxide Cleavage

The epoxide ring of this compound is a strained three-membered heterocycle, making it susceptible to nucleophilic ring-opening reactions. nih.govyoutube.com The kinetics and thermodynamics of this cleavage are highly dependent on the reaction conditions, particularly the presence of acidic or basic catalysts. libretexts.org These reactions are crucial for the synthetic utility of epoxides, allowing for the introduction of various functional groups. nih.govucdavis.edu

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group and activates the ring toward nucleophilic attack. libretexts.org The mechanism can exhibit characteristics of both SN1 and SN2 pathways. Positive charge builds on the more substituted carbon atom as the carbon-oxygen bond begins to break. libretexts.org For a terminal epoxide like this compound, the attack of the nucleophile typically occurs at the less sterically hindered primary carbon in a process resembling an SN2 reaction. However, if the reaction has significant SN1 character, attack at the more substituted secondary carbon can also occur. The regioselectivity is therefore sensitive to the specific epoxide and reaction conditions.

Base-catalyzed ring-opening, in contrast, proceeds via a classic SN2 mechanism. youtube.comlibretexts.org A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. youtube.com Due to steric hindrance, this attack occurs almost exclusively at the less substituted carbon atom for asymmetric epoxides. youtube.comlibretexts.org The driving force for this reaction is the relief of the significant ring strain inherent in the three-membered epoxide ring. youtube.comlibretexts.org

The choice of catalyst can significantly influence the reaction rate. For instance, studies on the ring-opening of epichlorohydrin (B41342) with methanol (B129727) using various Lewis acid catalysts have shown that Sn-Beta zeolites are highly active, with a measured activation energy of 53 ± 7 kJ mol⁻¹ for the reaction. ucdavis.edu The pH of the reaction medium is a critical parameter that controls both reactivity and regioselectivity. semanticscholar.org

ConditionCatalystMechanismRegioselectivity of Nucleophilic AttackStereochemistry
AcidicH⁺ (e.g., H₂SO₄)SN1/SN2 HybridAttack at the more substituted carbon (SN1-like) or less substituted carbon (SN2-like)Anti-addition
BasicOH⁻, RO⁻, etc.SN2Preferential attack at the less substituted carbonAnti-addition (Inversion of configuration at the site of attack)
Table 1. Comparison of Acid-Catalyzed vs. Base-Catalyzed Epoxide Ring-Opening.

Transformations of the Acetamide (B32628) Functionality within this compound

The acetamide group in this compound, like other amides, is generally stable but can undergo hydrolysis under specific conditions, typically requiring acid or base catalysis and elevated temperatures. nih.govnih.gov The hydrolysis of an amide bond involves the cleavage of the C-N bond, yielding a carboxylic acid (acetic acid) and an amine ((2S)-1-aminopropan-2-ol, following epoxide opening and reduction, or (S)-1-aminooxiran-2-yl)methan-ol if the epoxide remains intact).

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine lead to the formation of the carboxylic acid.

In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, also proceeding through a tetrahedral intermediate. mdpi.com The departure of the amide anion, a poor leaving group, is facilitated by protonation from a water molecule in the final step to generate the amine and the carboxylate salt.

The rate of amide hydrolysis is dependent on pH. Studies on N-methylacetamide have shown three distinct regions of pH dependence, with the reaction rate increasing significantly in both strongly acidic and strongly basic conditions, while being relatively insensitive to pH changes near neutral conditions. psu.edu The mechanism in near-neutral, high-temperature water is suggested to be an SN2 type, with water acting as the nucleophile. psu.edu

ConditionKey StepsProductsRelative Rate
Acidic (e.g., H₃O⁺)1. Protonation of carbonyl oxygen 2. Nucleophilic attack by water 3. Formation of tetrahedral intermediate 4. Elimination of amineAcetic Acid + Aminoglycerol derivativeFast
Neutral (e.g., H₂O, heat)1. Nucleophilic attack by water 2. Formation of tetrahedral intermediate 3. Elimination of amineAcetic Acid + Aminoglycerol derivativeVery Slow
Basic (e.g., OH⁻)1. Nucleophilic attack by hydroxide 2. Formation of tetrahedral intermediate 3. Elimination of amide anion 4. Protonation of anionAcetate (B1210297) + Aminoglycerol derivativeFast
Table 2. General Pathways for the Hydrolysis of the Acetamide Bond.

The acetamide functionality offers a site for further chemical modification, or derivatization, to elaborate the structure of this compound. Derivatization reactions typically target the active hydrogen on the amide nitrogen or involve the entire amide group. researchgate.net These transformations are fundamental in synthetic chemistry for creating new molecules with altered properties.

Common derivatization strategies for amides include acylation, alkylation, and silylation. researchgate.netgcms.cz

Acylation: This reaction introduces a second acyl group onto the amide nitrogen, forming an imide. This typically requires deprotonation of the amide N-H with a strong base to form an amidate anion, which then acts as a nucleophile toward an acylating agent like an acid chloride or anhydride (B1165640).

Alkylation: Similar to acylation, the amide nitrogen can be alkylated by treatment with a base followed by an alkyl halide. This replaces the hydrogen on the nitrogen with an alkyl group.

Silylation: This process replaces the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com Silylation increases the volatility of the compound, which can be useful for analysis by gas chromatography, and can also serve as a protecting group strategy in multi-step synthesis. researchgate.netsigmaaldrich.com

These derivatization reactions allow for the controlled modification of the acetamide portion of the molecule, enabling the synthesis of a diverse range of new chemical entities built upon the this compound scaffold.

Reaction TypeTypical Reagent(s)Functional Group TransformationPurpose
Acylation1. Strong Base (e.g., NaH) 2. Acyl Halide (R-COCl)Amide → ImideSynthetic Elaboration
Alkylation1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X)Secondary Amide → Tertiary AmideSynthetic Elaboration
SilylationBSTFA, TMCSAmide → Silyl-AmideProtection, Increased Volatility for GC
Table 3. Selected Derivatization Reactions for the Acetamide Functionality.

N 2s Oxiranylmethyl Acetamide As a Versatile Chiral Building Block

Applications in the Synthesis of Complex Chiral Molecules

The unique structural features of N-[(2S)oxiranylmethyl]acetamide make it an ideal precursor for complex chiral molecules. The epoxide ring is susceptible to nucleophilic attack, leading to a variety of stereochemically defined products, while the acetamide (B32628) group can be retained or modified in subsequent synthetic steps.

Access to Stereodefined Amines and Alcohols via Epoxide Ring Opening

The primary utility of this compound in synthesis stems from the regioselective and stereospecific ring-opening of its epoxide moiety. This reaction provides a reliable method for the preparation of chiral 1,2-amino alcohols and their derivatives, which are prevalent structural motifs in many biologically active compounds.

The reaction of the epoxide with various nucleophiles, such as amines, proceeds via an SN2 mechanism. This mechanism dictates that the nucleophile attacks the less sterically hindered carbon of the epoxide ring, resulting in the inversion of stereochemistry at that center. This predictable outcome is crucial for the synthesis of molecules with multiple, well-defined stereocenters. For instance, the reaction with an amine nucleophile leads to the formation of a chiral diamine precursor, while hydrolysis or reaction with an oxygen-based nucleophile yields a chiral amino alcohol.

Reactant 1NucleophileProductApplication of Product Class
This compoundAmine (R-NH₂)Chiral 1,2-diamino alcohol derivativePharmaceutical intermediates, chiral ligands
This compoundAlcohol (R-OH) / H₂OChiral amino-diol derivativeBuilding blocks for natural products

Incorporation into Chiral Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound serves as a valuable starting material for the stereoselective synthesis of these important ring systems.

Following the initial epoxide ring-opening, the resulting intermediate, which contains both a nucleophilic nitrogen and a hydroxyl group, can undergo subsequent intramolecular cyclization. This strategy allows for the construction of various chiral heterocycles, such as piperazines, morpholines, and other more complex fused-ring systems. The stereochemistry of the final heterocyclic product is directly controlled by the stereochemistry of the starting epoxide, ensuring the formation of a single enantiomer. This approach is highly valued for its efficiency and stereocontrol in the synthesis of drug candidates and other high-value molecules.

Precursor for Advanced Organic and Pharmaceutical Intermediates

The utility of this compound extends to its role as a precursor for highly functionalized intermediates that are key to the synthesis of advanced organic molecules and pharmaceuticals.

Role in the Synthesis of Oxazolidinone Scaffolds

Oxazolidinones are a critical class of compounds, most notably recognized for their antibacterial activity; Linezolid (B1675486) is a prominent example. These compounds feature a five-membered ring containing both nitrogen and oxygen. This compound and its derivatives are key intermediates in the synthesis of these important scaffolds. google.com

The synthetic strategy often involves the reaction of the chiral epoxide with an aryl carbamate (B1207046) or a related precursor. The epoxide is first opened by a nucleophile, and subsequent intramolecular cyclization, often facilitated by a base, leads to the formation of the oxazolidinone ring. The (S)-configuration of the starting material directly translates to the stereochemistry at the C5 position of the oxazolidinone ring, which is often crucial for biological activity. A patent for novel oxazolidinone derivatives describes the use of a closely related compound, (S)-[N-3-(4-trimethylstannyl-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide, in the preparation of new antibacterial agents, highlighting the importance of this chiral acetamide side chain in the final structure. google.com

Derivation of Analogues for Structure-Activity Relationship Studies

In drug discovery, the systematic modification of a lead compound to understand how structural changes affect biological activity—a process known as Structure-Activity Relationship (SAR) studies—is fundamental. The acetamide moiety of this compound provides a convenient handle for chemical modification, allowing for the synthesis of a library of analogues.

By varying the acyl group of the amide or by further functionalizing the nitrogen atom, researchers can systematically probe the steric and electronic requirements of a biological target. For example, replacing the acetyl group with other alkyl or aryl groups can influence factors like lipophilicity and hydrogen bonding capacity, which in turn can affect the compound's potency, selectivity, and pharmacokinetic properties. This modularity makes this compound a valuable platform for generating diverse sets of molecules for SAR studies in the development of new therapeutic agents.

Potential in Polymer Science and Functional Materials Synthesis

While specific examples of this compound in polymer science are not extensively documented, its chemical structure suggests significant potential in this field. The epoxide group is a well-known monomer for ring-opening polymerization, and the acetamide functionality offers a site for further modification or for influencing the properties of the resulting polymer.

Polymers derived from glycidyl-based monomers, such as poly(glycidyl methacrylate), are known for their versatility. rsc.org The pendent epoxide groups on these polymers serve as reactive handles for post-polymerization modification, allowing for the introduction of a wide range of functional groups. rsc.org By analogy, this compound could potentially be used as a functional monomer to create polymers with chiral, hydrophilic side chains.

The resulting polymers could have interesting properties, such as biodegradability or specific recognition capabilities due to their chirality. These materials could find applications in areas such as chiral chromatography, as functional coatings, or in biomedical applications like drug delivery systems. The presence of the acetamide group could enhance water solubility and biocompatibility, making such polymers attractive for biological applications. Further research in this area could unlock the potential of this compound as a building block for novel functional materials.

This compound as a Monomer Precursor (Analogous to related oxiranylmethyl esters)

This compound is a chiral building block that holds significant potential as a monomer precursor for the synthesis of functional polymers. Its structure, featuring a reactive oxirane (epoxide) ring and a pendant acetamide group, allows it to undergo ring-opening polymerization to form polymers with a polyether backbone. The reactivity of its epoxide group is the key to its function in polymer chemistry, enabling it to be used in creating polymer networks. evitachem.com

This functionality is analogous to that of more extensively studied oxiranylmethyl esters, such as glycidyl (B131873) methacrylate (B99206) (GMA). GMA is a well-known monomer that can be polymerized through its methacrylate group via free radical polymerization or through its epoxide ring via ring-opening polymerization. rsc.orgmdpi.com Similarly, this compound can be polymerized through the opening of its strained three-membered oxirane ring. This process can be initiated by either cationic or anionic initiators, leading to the formation of a polyether chain with repeating units that each contain a hydroxyl group and the N-acetamide side chain.

The polymerization of functional epoxides can be achieved through several mechanisms. For instance, selective ring-opening polymerization of the epoxide in glycidyl methacrylate has been accomplished using a monomer-activated anionic approach with a tetraoctylammonium bromide/triisobutylaluminum initiating system. acs.org Cationic initiators are also effective for the polymerization of substituted oxiranes. rsc.orgresearchgate.net Anionic ring-opening polymerization (AROP) is another viable method, often initiated by strong bases or nucleophiles like alkali metal alkoxides or quaternary ammonium (B1175870) halides. phasetransfercatalysis.comnih.gov These established methods for related epoxides provide a strong basis for the development of polymerization protocols for this compound.

The resulting polymer, poly(this compound), possesses a unique combination of features: a hydrophilic polyether backbone, chiral centers derived from the (S)-configuration of the monomer, and pendant acetamide groups. The hydroxyl groups generated along the polymer backbone during the ring-opening process offer additional sites for subsequent functionalization.

Polymerization MethodInitiator/Catalyst System (Analogous Examples)Resulting Polymer BackbonePendant GroupsRef.
Cationic Ring-OpeningLewis acids (e.g., BF₃·OEt₂), Protic acids (e.g., TfOH)Polyether-(CH₂)NHC(O)CH₃, -OH researchgate.netradtech.org
Anionic Ring-OpeningQuaternary ammonium halides, Lewis acids (e.g., triethyl borane)Polyether-(CH₂)NHC(O)CH₃, -OH phasetransfercatalysis.com
Monomer-Activated AnionicOnium salt / Organoaluminum Lewis acidPolyether-(CH₂)NHC(O)CH₃, -OH acs.org

Controlled Polymerization and Functionalization Strategies

Achieving control over the polymerization process is crucial for synthesizing well-defined polymers with predictable molecular weights and low dispersity (narrow molecular weight distribution). For monomers like this compound, controlled/living polymerization techniques are highly desirable. Living polymerization, particularly through anionic or cationic ring-opening mechanisms, can be applied to epoxide-containing monomers. researchgate.net For example, the controlled/living photoradical polymerization of glycidyl methacrylate has been achieved using mediators like 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO), which allows for the synthesis of polymers with controlled molecular weight and structure while preserving the reactive oxirane rings for post-polymerization modification. mdpi.com These principles can be adapted for this compound to produce well-defined polyethers.

The true versatility of polymers derived from epoxide-containing monomers lies in the extensive possibilities for post-polymerization functionalization. researchgate.net The polymer synthesized from this compound would be analogous to poly(glycidyl methacrylate) (PGMA), which is considered a highly adaptable reactive scaffold. rsc.orgsemanticscholar.org The primary sites for functionalization on a polyether derived from this monomer would be the hydroxyl groups formed during the ring-opening of the oxirane.

These hydroxyl groups can be targeted for a variety of chemical modifications. Esterification or etherification reactions can be performed to attach a wide range of functional molecules, thereby tuning the polymer's physical and chemical properties, such as solubility, thermal stability, or biocompatibility.

Furthermore, while the acetamide group is generally less reactive than an epoxide, it can potentially undergo hydrolysis under certain conditions to yield a primary amine, which opens up another avenue for functionalization. This primary amine could then be modified through reactions such as amidation or reductive amination.

Drawing a parallel from the well-documented functionalization of PGMA, where the pendant epoxide ring is the primary reactive handle, a plethora of nucleophiles can be used to introduce functionality. rsc.orgnih.gov If this compound were to be copolymerized with a monomer like glycidyl methacrylate, the resulting copolymer would possess pendant epoxide groups available for a wide array of modification strategies. nih.gov These strategies involve the nucleophilic ring-opening of the epoxide and are summarized in the table below.

Functionalization StrategyReagent/NucleophileIntroduced FunctionalityPotential ApplicationRef.
Amine-Epoxy Reaction Primary or Secondary Amines (e.g., propylamine)Amino groupspH-responsive materials, bioconjugation rsc.orgresearchgate.net
Thiol-Epoxy Reaction Thiols (e.g., thioglycerol)Thioether linkagesAdhesives, biomaterials semanticscholar.orgmdpi.com
Azide-Epoxy Reaction Sodium Azide (NaN₃)Azide groupsClick chemistry platform, further functionalization rsc.orgmdpi.com
Acid-Epoxy Reaction Carboxylic Acids (e.g., rhodamine-B)Ester linkagesFluorescent labeling, drug delivery rsc.org
Hydrolysis Acidic waterDiol groupsIncreased hydrophilicity researchgate.netmdpi.com

Advanced Analytical Methodologies for N 2s Oxiranylmethyl Acetamide

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analytical assessment of N-[(2S)oxiranylmethyl]acetamide. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means to separate the compound from impurities and its enantiomer.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It is employed for both purity assessment and the critical determination of enantiomeric excess.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity and concentration of this compound. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. mdpi.com This setup allows for the effective separation of the relatively polar this compound from nonpolar impurities.

The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). mdpi.com Method development often involves optimizing the mobile phase composition, pH, and column temperature to achieve the desired separation efficiency and peak shape. For mass spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Quantitation is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Interactive Table 1: Illustrative RP-HPLC Method for Acetamide (B32628) Analysis

Parameter Condition
Column Newcrom R1 or similar C18 column (e.g., 25 cm x 2 mm, 4 µm)
Mobile Phase A 90:10 Water/Methanol with 0.1% Formic Acid
Mobile Phase B 100% Methanol
Gradient Optimized based on impurity profile (e.g., starting at 80% A, 20% B)
Flow Rate 0.2 mL/min
Column Temperature 55 °C
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS)
Injection Volume 10 µL

Note: This table presents a generalized method; specific conditions must be optimized for the particular application and instrumentation.

Determining the enantiomeric excess of this compound is crucial, as different enantiomers can have distinct biological activities. Direct enantioseparation by HPLC using Chiral Stationary Phases (CSPs) is the most effective method for this purpose. researchgate.netnih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for the resolution of a broad range of chiral compounds, including acetamide intermediates. researchgate.net The chiral selectors are often derivatives like tris-(3,5-dimethylphenylcarbamate) or tris-(5-chloro-2-methylphenylcarbamate) coated or immobilized on a silica (B1680970) gel support. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. eijppr.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic modes, is critical for achieving optimal resolution. mdpi.com

Interactive Table 2: Common Chiral Stationary Phases for Enantiomeric Resolution

CSP Type Chiral Selector Example Typical Application
Polysaccharide-Based (Amylose) Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) Broad applicability for resolving chiral amides and other compounds. mdpi.com
Polysaccharide-Based (Cellulose) Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) Effective for a wide range of racemates, including acetamides. researchgate.net
Pirkle-Type (Donor-Acceptor) (R)-N-(3,5-Dinitrobenzoyl)phenylglycine Separation based on π-π interactions, hydrogen bonding, and dipole stacking. eijppr.com
Macrocyclic Antibiotic Teicoplanin, Vancomycin Useful for resolving chiral amino acids and related compounds.

| Crown Ether | Chiral crown ethers covalently bonded to silica gel | Primarily used for the separation of non-derivatized amino acids and primary amines. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound itself has limited volatility, but it can be analyzed using GC after conversion into a more volatile derivative. This process, known as derivatization, is essential to improve the chromatographic behavior and detection of the analyte. unibo.it

A common derivatization strategy for compounds containing amine or amide functionalities is acylation. nih.gov For instance, the compound can be treated with reagents like acetic anhydride (B1165640) or perfluoroacylating agents (e.g., pentafluoropropionyl anhydride - PFPA) to form a less polar and more volatile derivative. unibo.itnih.gov The resulting acylated compound can then be readily separated on common non-polar or medium-polarity GC columns. The separation is based on the differential partitioning of the volatile derivatives between the carrier gas (mobile phase) and the stationary phase. When coupled with a mass spectrometer (GC-MS), this method provides high specificity and allows for structural confirmation of the analyte and any impurities. nih.gov

Interactive Table 3: Representative GC Method for Analysis of Derivatized Amines/Amides

Parameter Condition
Derivatization Reagent Acetic Anhydride or Pentafluoropropionyl anhydride (PFPA)
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| MS Ionization Mode | Electron Ionization (EI) |

Advanced Mass Spectrometry Applications in Context

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantitation of chemical compounds. When coupled with chromatographic separation (LC-MS or GC-MS), it provides unparalleled analytical power for the analysis of this compound.

Quantitative Analysis Using Isotope-Labeled Standards

For highly accurate and precise quantitation, especially at low concentrations, mass spectrometry coupled with the use of stable isotope-labeled internal standards is the gold standard. nih.gov This technique, known as isotope dilution mass spectrometry, involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)) to the sample. google.comnih.gov

The isotope-labeled standard is chemically identical to the analyte but has a different mass. researchgate.net Because the standard and the analyte co-elute chromatographically and experience the same ionization efficiency and potential matrix effects, any variations during sample preparation and analysis are nullified. nih.gov The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signal of the analyte to that of the isotope-labeled standard. nih.gov This approach is often performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. google.com

Interactive Table 4: Key Parameters for Quantitative LC-MS/MS Analysis

Parameter Description Example
Ionization Technique Electrospray Ionization (ESI) Positive Ion Mode
Internal Standard Stable Isotope-Labeled Analyte This compound-d3
Analysis Mode Tandem Mass Spectrometry (MS/MS) Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Mass of the protonated analyte [M+H]⁺ Specific m/z for this compound
Product Ion (Q3) Specific fragment ion generated from the precursor A stable and abundant fragment ion

| Quantitation | Ratio of Analyte Peak Area to Internal Standard Peak Area | Provides accurate concentration measurement. google.com |

Structural Elucidation of Novel Derivatives and Reaction Byproducts

The comprehensive analysis of this compound requires meticulous structural elucidation of not only the primary compound but also its potential derivatives and reaction byproducts. These substances can arise during synthesis, storage, or metabolic processes. Advanced analytical methodologies, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for identifying and characterizing these novel chemical entities.

During the synthesis of this compound, which may involve the reaction of (S)-epichlorohydrin with acetamide, various side reactions can lead to the formation of impurities. These byproducts can include dimers, trimers, or isomers, as well as products resulting from the reaction with other nucleophiles present in the reaction mixture. The structural determination of these byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product.

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions for unknown compounds. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the compound's structure by revealing characteristic neutral losses and fragment ions. For instance, the fragmentation of acetamide derivatives often involves cleavage of the amide bond and rearrangements.

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is paramount for the unambiguous assignment of the complete chemical structure. These methods allow for the determination of connectivity between atoms and the stereochemistry of the molecule. While specific studies on novel derivatives of this compound are not extensively documented in publicly available literature, the general principles of structural elucidation for similar small molecules are well-established.

Table 1: Potential Byproducts in the Synthesis of this compound and Key Analytical Data for Characterization

Potential Byproduct Plausible Formation Pathway Key Analytical Techniques for Elucidation Expected Spectroscopic Features
N,N-bis((2S)-oxiranylmethyl)acetamideReaction of the primary product with another molecule of (S)-epichlorohydrin.HRMS, ¹H NMR, ¹³C NMRMolecular ion corresponding to C₈H₁₃NO₃. Distinctive NMR signals for two oxirane rings.
(2R)-1-acetamido-3-chloropropan-2-olRing-opening of the epoxide with chloride ions.MS, ¹H NMR, ¹³C NMRCharacteristic isotopic pattern for chlorine in MS. NMR signals indicative of a secondary alcohol and a chloromethyl group.
Diacetamide derivativeReaction with an additional acetamide molecule.HRMS, ¹H NMR, ¹³C NMRMolecular ion corresponding to C₇H₁₂N₂O₃. Presence of two acetyl groups in NMR spectra.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a strategic approach to modify the physicochemical properties of an analyte to improve its performance in analytical separations and detection. For a polar and chiral compound like this compound, derivatization can enhance volatility for gas chromatography (GC), improve chromatographic resolution, and enable sensitive and selective detection.

Acylation and Silylation for Improved Volatility and Chromatographic Resolution

The presence of an active hydrogen on the amide nitrogen in this compound makes it amenable to derivatization techniques such as acylation and silylation, which are commonly employed to increase volatility for GC analysis.

Acylation involves the introduction of an acyl group, typically by reacting the analyte with an acylating agent such as an acid anhydride or an acyl halide. This process can decrease the polarity and increase the thermal stability of the compound, leading to improved peak shape and resolution in GC.

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The resulting silyl derivatives are generally more volatile and less polar than the parent compound.

While specific protocols for the acylation or silylation of this compound are not readily found in scientific literature, the general principles applied to other amides can be extrapolated. The choice of reagent and reaction conditions would need to be optimized to ensure complete derivatization and avoid the formation of byproducts.

Table 2: Common Derivatization Reagents for GC Analysis of Amides

Derivatization Technique Reagent Abbreviation Typical Reaction Conditions Advantages
AcylationAcetic Anhydride-Heating with pyridine (B92270) as a catalyst.Forms stable derivatives, good for electron capture detection if halogenated.
AcylationTrifluoroacetic AnhydrideTFAARoom temperature or gentle heating.Increases volatility, introduces fluorine atoms for enhanced detection.
SilylationN,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHeating in a suitable solvent (e.g., acetonitrile, pyridine).Highly reactive, produces volatile and thermally stable TMS derivatives.
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFASimilar to BSTFA, often used with a catalyst like TMCS.One of the most powerful silylating reagents.

Design and Application of Chiral Derivatizing Reagents for Enantiomeric Analysis

The determination of the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral derivatization is a powerful technique for enantiomeric analysis by chromatography (both GC and HPLC). This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated on a non-chiral stationary phase.

A suitable CDA for this compound would react with its functional groups, primarily the amide or the epoxide ring after a ring-opening reaction. For instance, a chiral amine or alcohol could be used to open the epoxide ring, leading to the formation of diastereomeric amino alcohols. Alternatively, a chiral acid chloride could react with the amide nitrogen.

The selection of a CDA is crucial and depends on several factors, including the reactivity of the analyte, the stability of the resulting diastereomers, and the chromatographic properties of the derivatives. The goal is to achieve baseline separation of the diastereomers to allow for accurate quantification of each enantiomer.

Table 3: Examples of Chiral Derivatizing Reagents and Their Application

Chiral Derivatizing Agent (CDA) Functional Group Targeted Resulting Diastereomers Analytical Technique Principle of Separation
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Amine (after epoxide ring opening)Diastereomeric amidesHPLC, ¹⁹F NMRDifferent spatial arrangements lead to different interactions with the stationary phase or different chemical shifts.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)Amine (after epoxide ring opening)Diastereomeric thioureasHPLCSteric and electronic differences between the diastereomers allow for chromatographic separation.
(S)-(+)-1-(1-Naphthyl)ethyl isocyanateAmine (after epoxide ring opening)Diastereomeric ureasHPLCFormation of derivatives with distinct chromatographic retention times.

Computational Chemistry and Theoretical Studies on N 2s Oxiranylmethyl Acetamide

Mechanistic Elucidation of Reaction Pathways

Theoretical chemistry plays a crucial role in mapping out the potential reaction pathways for molecules like N-[(2S)oxiranylmethyl]acetamide. By modeling the interactions and transformations of the epoxide and amide functionalities, researchers can predict reaction outcomes, identify key intermediates, and determine the energy barriers that govern reaction rates.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. For this compound, DFT calculations can illuminate the mechanisms of its characteristic reactions.

The epoxide ring is a site of significant chemical activity, susceptible to nucleophilic attack. DFT studies can model the ring-opening reaction under various conditions, such as in the presence of nucleophiles or catalysts. For instance, computational investigations into the aminolysis of epoxides have shown that the energy barrier for ring-opening can be significantly influenced by the nature of the nucleophile and the presence of catalysts. nsf.gov In a hypothetical DFT study on the reaction of this compound with an amine nucleophile, the activation free energies (ΔG‡) for the attack at the two distinct carbon atoms of the epoxide ring could be calculated to predict the regioselectivity of the reaction.

The amide group, while generally less reactive than the epoxide, can also participate in various transformations, such as hydrolysis or reduction. DFT calculations have been successfully employed to study the mechanisms of amide reduction, identifying transition states and intermediates along the reaction pathway. tuengr.comresearchgate.net For this compound, DFT could be used to compare the energetics of different reaction pathways, for example, the catalyzed versus uncatalyzed hydrolysis of the amide bond.

Table 1: Hypothetical DFT-Calculated Activation Free Energies (ΔG‡) for the Nucleophilic Ring Opening of this compound
NucleophileCatalystΔG‡ (kcal/mol) - Attack at C2ΔG‡ (kcal/mol) - Attack at C3
AmmoniaNone25.828.2
AmmoniaLewis Acid (e.g., ZnCl₂)18.521.1
Hydroxide (B78521)None22.424.9

A critical aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods allow for the precise location of these transient structures. Once a transition state geometry is found, a vibrational frequency analysis is typically performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Intrinsic Reaction Coordinate (IRC) calculations are then used to follow the reaction path downhill from the transition state, confirming that it connects the intended reactants and products. tuengr.comnih.gov This analysis provides a detailed map of the energy landscape of the reaction, revealing the specific atomic motions involved in the bond-breaking and bond-forming processes. For the epoxide ring-opening of this compound, IRC calculations would visualize the trajectory of the incoming nucleophile and the subsequent cleavage of the C-O bond of the epoxide.

Table 2: Hypothetical Vibrational Frequencies for a Transition State in the Amide Hydrolysis of this compound
Vibrational ModeFrequency (cm⁻¹)Description
11850iAsymmetric stretch of C-N and C-O bonds (Reaction Coordinate)
23450N-H stretch
31720C=O stretch
41250C-N stretch

Conformational Analysis and Energetic Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial to its physical properties and biological activity. This compound is a flexible molecule with several rotatable bonds, leading to a variety of possible conformations.

Computational methods can systematically explore the conformational space of a molecule to identify stable rotational isomers (rotamers). By rotating the molecule around its single bonds and calculating the energy at each step, a potential energy profile can be generated. For this compound, key rotations would include the C-N bond of the amide and the C-C bonds of the ethylacetamide chain. The amide bond itself has a significant rotational barrier due to its partial double-bond character, leading to distinct cis and trans conformations. researchgate.net Computational studies on similar amide-containing molecules have shown that the trans conformation is generally more stable. nih.gov

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
ConformerDihedral Angle (O=C-N-C)Dihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
1 (trans, anti)180°180°0.00
2 (trans, gauche)180°60°1.25
3 (cis, anti)180°3.50

A more comprehensive understanding of a molecule's flexibility can be gained by mapping its potential energy surface (PES). A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometric parameters. By visualizing slices of this surface, researchers can identify low-energy valleys corresponding to stable conformations and the mountain passes that represent the transition states between them. This provides a complete picture of the molecule's conformational landscape and the energy barriers to conformational change, which is essential for understanding how the molecule might adapt its shape to fit into an enzyme's active site, for example. nih.gov

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a real-world environment is heavily influenced by its interactions with surrounding molecules, particularly solvents. Computational models can simulate these interactions to predict how they affect the molecule's properties and reactivity.

The amide and epoxide groups in this compound are capable of forming hydrogen bonds, which are strong non-covalent interactions that can significantly impact its structure and reactivity. uwa.edu.auresearchgate.net The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the epoxide oxygen can act as hydrogen bond acceptors. Computational studies can quantify the strength of these interactions and predict the preferred hydrogen-bonding patterns. mdpi.com

Solvation can have a profound effect on reaction rates and equilibria. acs.orgresearchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit continuum models, which represent the solvent as a polarizable medium, can be used to study these effects. nih.govacs.org For example, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy of a reaction compared to a nonpolar aprotic solvent.

Table 4: Hypothetical Effect of Solvent on the Activation Barrier for Epoxide Ring Opening
SolventDielectric ConstantEffect on ΔG‡ (kcal/mol)
Gas Phase10.0 (Reference)
n-Hexane1.9-0.5
Dichloromethane9.1-2.1
Water78.4-4.5

Analysis of Hydrogen Bonding Networks Involving the Amide and Epoxide Moieties

The amide and epoxide functionalities in this compound are key to its ability to form hydrogen bonds, which can significantly influence its physical properties, conformation, and interactions with other molecules. Theoretical studies on analogous systems containing amide and three-membered ring structures provide a framework for understanding the potential hydrogen bonding networks of this compound.

The amide group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for the formation of various intermolecular hydrogen bonding motifs. For instance, in crystal structures of molecules with similar amide functionalities, it is common to observe the formation of infinite parallel β-sheet structures through intermolecular N−H···O hydrogen bonds between adjacent amide groups. acs.org Theoretical investigations can quantify the strength of these interactions. The carbonyl stretching wavenumber, for example, is a known indicator of hydrogen bonding strength, with stronger bonds leading to a decrease in the wavenumber value. acs.org Similarly, the position of the N-H stretching modes in vibrational spectra reflects the strength of the hydrogen bonding. acs.org

In addition to intermolecular interactions, intramolecular hydrogen bonds can play a crucial role in determining the conformational preferences of this compound. In related chiral molecules, intramolecular hydrogen bonds are often the most significant factor in stabilizing specific conformers in the gas phase. acs.org For this compound, an intramolecular hydrogen bond could potentially form between the amide N-H and the oxygen atom of the epoxide ring. Computational studies can predict the likelihood and strength of such bonds. For example, in a study of a related aziridinyl peptide, the strongest intramolecular hydrogen bond was found between an amide N-H and a carbonyl oxygen, with computed bond lengths between 1.9 and 2.1 Å. acs.org

The epoxide oxygen, while a potential hydrogen bond acceptor, is generally a weaker acceptor than the carbonyl oxygen of the amide group. acs.org However, it can still participate in hydrogen bonding, particularly with strong donors in its environment. The angles of these hydrogen bonds (D−H···A) are a key determinant of their strength, with moderately strong directional preference indicated by angles in the range of 129° to 163°. acs.org

Table 1: Representative Hydrogen Bond Parameters from Theoretical Studies on Analogous Systems

Hydrogen Bond TypeDonor (D)Acceptor (A)D-H···A Angle (°)H···A Distance (Å)Interaction Strength
Intermolecular Amide-AmideN-HO=C (Amide)~163~2.05 - 2.32Moderately Strong
Intramolecular Amide-CarbonylN-HO=C-~1.9 - 2.1Strong (in gas phase)
Intermolecular C-H···OC-HO=C-~2.49 - 2.55Weak

Note: The data in this table is derived from studies on analogous molecules containing amide and three-membered ring functionalities and is presented to illustrate the types of hydrogen bonding interactions that could be computationally analyzed for this compound.

Computational Modeling of Solute-Solvent Interactions and Reaction Environments

Computational modeling is an invaluable tool for understanding how this compound interacts with its environment, whether in solution or during a chemical reaction. These models can range from implicit solvent models to explicit molecular dynamics simulations, providing a detailed picture of solute-solvent interactions.

The solvation of this compound can be modeled by considering both bulk solvent effects and explicit hydrogen-bonding interactions. frontiersin.org Vibrational circular dichroism (VCD) spectroscopy, when combined with computational analysis, is particularly sensitive to these interactions. frontiersin.org Theoretical calculations can simulate the VCD spectra of the solute in different solvents, and by comparing these to experimental spectra, one can gain insight into the nature of the solute-solvent complexes. frontiersin.org The "clusters-in-a-liquid" approach, for instance, models the system by considering small, representative clusters of the chiral solute with a few explicit solvent molecules, which are then embedded in a continuum solvent model. frontiersin.org This method has been successfully applied to understand the hydration of chiral molecules like amino acids. frontiersin.org

In the context of chemical reactions, such as the ring-opening of the epoxide, computational modeling can elucidate the reaction mechanism and predict the stereochemical outcome. Density Functional Theory (DFT) is a commonly employed method for such studies. rsc.orgresearchgate.net For instance, in the ring-opening polymerization of cyclic esters, DFT calculations can identify the transition states for nucleophilic attack and ring-opening, thereby determining the energy barriers for different reaction pathways. rsc.orgresearchgate.net This type of analysis could be applied to the reactions of this compound, for example, in its reaction with nucleophiles to open the epoxide ring.

Furthermore, computational models can be used to study the effect of catalysts on the reactions of this compound. For example, in the context of hydrogen-bond-donor catalysis, computational studies can model how a chiral catalyst interacts with the substrate through hydrogen bonds to control the stereoselectivity of a reaction. nih.gov These models can help in the rational design of catalysts for specific transformations.

Table 2: Computational Approaches for Modeling Solute-Solvent and Reaction Environments

Computational MethodApplicationKey Insights
Implicit Solvent Models (e.g., PCM)Modeling bulk solvent effectsProvides a first approximation of how the solvent polarity affects the solute's properties.
Explicit Solvent Models (MD, QM/MM)Detailed analysis of solute-solvent interactionsElucidates the specific hydrogen bonding network and dynamic behavior of the solute in solution.
Density Functional Theory (DFT)Elucidation of reaction mechanismsIdentifies transition states, calculates reaction energy barriers, and predicts reaction outcomes.
"Clusters-in-a-Liquid" ApproachHigh-accuracy modeling of solvationCombines explicit and implicit solvent models to provide a detailed and accurate picture of solvation.

Note: This table outlines general computational methods and their applications, which are relevant for studying this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Transformations and Cascade Reactions

The inherent reactivity of the strained epoxide ring in N-[(2S)oxiranylmethyl]acetamide is a key feature that invites the development of new synthetic transformations. numberanalytics.comevitachem.com The epoxide is susceptible to nucleophilic attack, a classic and widely utilized reaction in organic synthesis. science.gov Future work will likely focus on designing innovative cascade reactions, where a single, one-pot procedure initiates a series of consecutive bond-forming events to rapidly construct complex molecular architectures from this simple precursor. numberanalytics.combaranlab.org

Such cascade reactions could be initiated by the regioselective opening of the epoxide ring with a carefully chosen nucleophile. The resulting intermediate, now containing a newly introduced functional group and a secondary alcohol, could be designed to undergo subsequent intramolecular cyclizations or rearrangements. The acetamide (B32628) group can also play a crucial role, either by directing the initial nucleophilic attack or by participating in subsequent cyclization steps.

Enzymatic cascades also represent a promising frontier. nih.gov Biocatalysis can offer unparalleled selectivity under mild conditions, potentially leading to the synthesis of novel derivatives that are inaccessible through traditional chemical methods. tesisenred.netnumberanalytics.com

Table 1: Potential Cascade Reaction Pathways Involving this compound

Initiating StepSubsequent TransformationsPotential Product Class
Nucleophilic Epoxide Ring-OpeningIntramolecular Cyclization (e.g., onto the acetamide)Substituted Morpholinones, Piperazinones
Azide Opening of EpoxideIntramolecular [3+2] CycloadditionFused Heterocyclic Systems
Reductive Epoxide OpeningIntramolecular N-AlkylationChiral Azetidines or Pyrrolidines manchester.ac.uk
Enzymatic HydrolysisTandem Oxidation/CyclizationChiral Lactones and Polyols

Expanding the Scope of Chiral Building Block Applications in Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to the development of pharmaceuticals and agrochemicals. chiralpedia.comnih.gov this compound is an excellent chiral building block, a starting material that introduces a specific stereocenter into a target molecule. acs.org While it has been used in the synthesis of some complex molecules, its full potential remains largely untapped. researchgate.net

Future research will focus on expanding its application in the asymmetric synthesis of a wider range of target molecules. mdpi.comfrontiersin.org This includes its use as a precursor for:

Chiral Amino Alcohols: The ring-opening of the epoxide with various amine nucleophiles can generate a library of 1,2-amino alcohols, which are crucial intermediates for many biologically active compounds and chiral ligands. derpharmachemica.com

Chiral Tertiary Alcohols: The development of methods for the enantioselective synthesis of tertiary alcohols is a significant challenge in synthetic chemistry. manchester.ac.uk this compound derivatives could serve as precursors for these valuable motifs. manchester.ac.uk

Complex Natural Products: The stereocenter and dual functionality of this compound make it an ideal starting point for the total synthesis of complex natural products that require precise stereochemical control. numberanalytics.com

The development of new organometallic complexes and organocatalysts will be crucial for achieving high levels of stereocontrol in these transformations. chiralpedia.comberkeley.edu The goal is to develop robust and predictable methods that make this chiral building block a go-to resource for synthetic chemists.

Integration of this compound into Continuous Flow Chemistry Processes

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. numberanalytics.commdpi.comwiley.com The integration of this compound synthesis and its subsequent transformations into continuous flow systems is a key area for future research.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing highly exothermic or rapid reactions, such as epoxide openings. wiley.com This enhanced control can lead to higher yields, improved selectivity, and the suppression of unwanted side reactions. acs.orgunimi.it Furthermore, the in-situ generation and immediate use of reactive or potentially hazardous intermediates, a concept readily applicable to epoxide chemistry, can be safely managed within a closed flow system. wiley.comd-nb.info

Table 2: Advantages of Flow Chemistry for this compound Chemistry

FeatureAdvantage in Epoxide ChemistryReference
Enhanced Heat Transfer Prevents thermal runaways and hotspots in exothermic ring-opening reactions. wiley.com
Precise Residence Time Control Minimizes side product formation and allows for process optimization. mdpi.com
Improved Mixing Ensures rapid and homogenous mixing, leading to more consistent product quality. wiley.com
Scalability Facilitates easier scale-up from laboratory to production by extending operation time rather than increasing reactor volume. acs.org
Safety Small reactor volumes minimize the risk associated with handling reactive epoxides and intermediates. wiley.com

Future efforts will likely focus on developing telescoped continuous flow processes where this compound is synthesized and then directly converted into more complex derivatives in a single, uninterrupted sequence, eliminating the need for isolating intermediates. acs.orgunimi.it

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions, thereby accelerating the discovery of new synthetic methods. mit.edursc.org For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can offer profound insights into its reactivity and selectivity. tesisenred.netmdpi.com

Future research in this area will focus on:

Predicting Regioselectivity: Modeling the transition states of the epoxide ring-opening with different nucleophiles can predict whether the attack will occur at the more or less substituted carbon atom, guiding the choice of reagents and reaction conditions to achieve the desired isomer. science.govmdpi.com

Understanding Stereoselectivity: Computational studies can elucidate the factors that control the stereochemical outcome of reactions, helping in the design of catalysts and reaction conditions that favor the formation of a single enantiomer or diastereomer. tesisenred.netemory.edu

Mechanism Elucidation: Modeling can map out entire reaction pathways, including those of complex cascade reactions, to identify key intermediates and transition states, which is crucial for optimizing reaction conditions. acs.orgnih.gov

Screening Catalysts: Virtual screening of potential catalysts for reactions involving this compound can be performed computationally, saving significant time and resources compared to experimental trial-and-error approaches. mit.edunih.gov

By combining computational predictions with experimental validation, researchers can adopt a more rational design approach to explore the chemistry of this compound, leading to the faster development of novel and efficient synthetic protocols. mit.eduacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(2S)oxiranylmethyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of (2S)-oxiranylmethyl halides with acetamide precursors or acylation of the corresponding amine. For example, acetylation using acetic anhydride under reflux conditions (e.g., 70–80°C for 30–60 minutes) is effective, as demonstrated in related N-substituted acetamide syntheses . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acetylating agent) and using inert solvents like dichloromethane .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming stereochemistry. For instance, coupling constants (e.g., J = 3.8 Hz in ) and chemical shifts (e.g., δ 2.14 ppm for methyl groups) help identify chiral centers .
  • X-ray crystallography : Resolves absolute configuration, as shown in structurally analogous compounds (e.g., used centrosymmetric interactions to validate molecular packing) .
  • Chiral HPLC : Critical for assessing enantiomeric excess (>98% purity), with methods adapted from chiral acetamide derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved to minimize racemization?

  • Methodological Answer :

  • Chiral catalysts : Use Sharpless epoxidation or Jacobsen catalysts to generate the (2S)-oxiranylmethyl precursor stereospecifically .
  • Low-temperature acylation : Conduct reactions at –20°C to suppress racemization during acetylation .
  • Kinetic resolution : Employ enzymes like lipases to selectively acylate the desired enantiomer, as seen in chiral amine syntheses .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., oxirane ring substituents) and correlate with bioassay results. For example, highlights how bromo and chloro substituents modulate activity in heterocyclic acetamides .
  • Dose-response validation : Replicate assays (e.g., cytotoxicity via MTT protocol in ) across multiple cell lines to confirm IC50 consistency .
  • Computational modeling : Use docking simulations to predict binding interactions, addressing discrepancies between in vitro and in vivo results .

Q. How can by-products from this compound synthesis be identified and mitigated?

  • Methodological Answer :

  • LC-MS/MS analysis : Detect trace impurities (e.g., diacetylated by-products) with high-resolution mass spectrometry. employed ESI/APCI(+) to identify dimeric species (e.g., m/z 715 for 2M+Na) .
  • Purification protocols : Use gradient elution in flash chromatography (e.g., 0–8% MeOH in CH2Cl2) or recrystallization from ethyl acetate to isolate the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.